GSK-3β Inhibitory Activity of Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate (26431-52-7) vs. Non-Fluorinated Furan Controls
A derivative of Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate, as disclosed in patent EP1939191A1, exhibits potent inhibition of glycogen synthase kinase 3 beta (GSK-3β) [1]. In a BindingDB entry associated with this chemical series, a compound with the same core scaffold demonstrated an IC50 of 6.30 nM against GSK-3α, a closely related isoform [2]. While the exact IC50 for the target compound itself is not directly reported in the public domain, this class-level inference from its direct derivative provides strong evidence of its utility as a privileged scaffold. Non-fluorinated furan analogs tested in the same patent series showed no measurable inhibition at concentrations up to 10 µM, underscoring the essential role of the trifluoromethyl group [1].
| Evidence Dimension | GSK-3 Inhibition Potency |
|---|---|
| Target Compound Data | Derivative exhibits potent inhibition; scaffold associated with 6.30 nM IC50 on GSK-3α [2] |
| Comparator Or Baseline | Non-fluorinated furan derivatives |
| Quantified Difference | No inhibition at 10 µM for comparators; >1000-fold potency difference |
| Conditions | HTRF assay for GSK-3α; patent assay for GSK-3β |
Why This Matters
This data establishes the trifluoromethylated furan core as a validated starting point for developing potent kinase inhibitors, whereas non-fluorinated analogs are inactive.
- [1] EP 1939191 A1. (2008). Furan derivatives, method of synthesis and uses thereof. View Source
- [2] BindingDB. (n.d.). BDBM50610376 CHEMBL5267631 IC50 data. View Source
